N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound featuring a benzo[b]thiophene moiety, a thiazole ring, and a sulfamoyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur and aromatic precursors.
Introduction of the thiazole ring: This step often involves the condensation of appropriate thioamide and α-haloketone derivatives.
Attachment of the sulfamoyl group: This is usually done via sulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride.
Final coupling: The final step involves coupling the benzo[b]thiophene and thiazole intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but often involve polar aprotic solvents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Known for their biological activities, including anticancer and anti-inflammatory properties.
Thiazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Sulfamoyl compounds: Commonly used in medicinal chemistry for their enzyme inhibitory effects.
Uniqueness
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-9(19)18-15-16-7-14(24-15)25(21,22)17-6-12(20)11-8-23-13-5-3-2-4-10(11)13/h2-5,7-8,12,17,20H,6H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYCKLHVALXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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